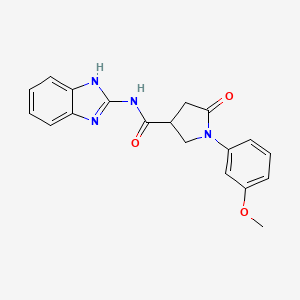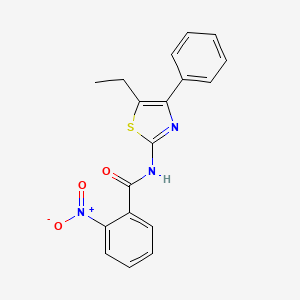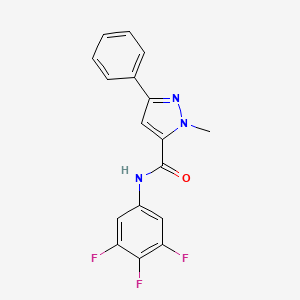![molecular formula C20H23FN4O2 B11009951 N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11009951.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexene ring, a fluoro-substituted indazole moiety, and a pyrrolidine-3-carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Cyclohexene Moiety: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile under controlled temperature conditions.
Introduction of the Indazole Moiety: The 4-fluoro-1H-indazole can be synthesized via a cyclization reaction involving a hydrazine derivative and a suitable precursor, followed by fluorination using a fluorinating agent.
Coupling of the Cyclohexene and Indazole Moieties: The cyclohexene and indazole moieties can be coupled through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of the Pyrrolidine-3-carboxamide Group: The final step involves the formation of the pyrrolidine-3-carboxamide group through an amide coupling reaction using a carboxylic acid derivative and an amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the compound, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, organometallic reagents, and strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors in the body.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the development of new materials and pharmaceuticals.
Material Science: The compound’s properties may be exploited in the design of novel materials with specific electronic, optical, or mechanical properties.
Biological Research: It can be used as a probe or tool in biological studies to investigate cellular processes, enzyme activities, and molecular interactions.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. Alternatively, it may interact with cellular receptors, triggering a cascade of signaling pathways that result in specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-chloro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
- N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-bromo-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
- N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-methyl-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the fluoro-substituted indazole moiety, which imparts specific electronic and steric properties. This fluorine substitution can enhance the compound’s binding affinity to molecular targets, improve its metabolic stability, and modulate its overall biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C20H23FN4O2 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H23FN4O2/c21-15-7-4-8-16-18(15)19(24-23-16)25-12-14(11-17(25)26)20(27)22-10-9-13-5-2-1-3-6-13/h4-5,7-8,14H,1-3,6,9-12H2,(H,22,27)(H,23,24) |
InChI Key |
LNTDUXXASWGGBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methoxyethyl)-1,3-dioxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11009870.png)
![7-(4-chlorophenyl)-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11009878.png)

![2-(4-nitro-1H-indol-1-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B11009884.png)

![3-(5-phenyl-1,3-oxazol-2-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide](/img/structure/B11009895.png)
![N-(4-chloro-3-nitrophenyl)-4-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B11009896.png)

![1-benzyl-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11009904.png)
![4-({[(4-methoxy-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B11009914.png)
![3-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11009915.png)
![N-[3-(acetylamino)phenyl]-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11009920.png)

![1-(4-Methylphenyl)-4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B11009933.png)
